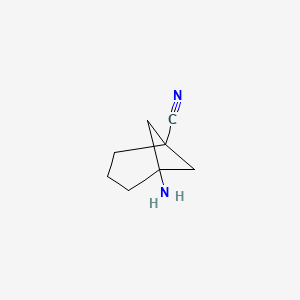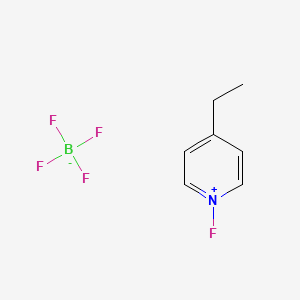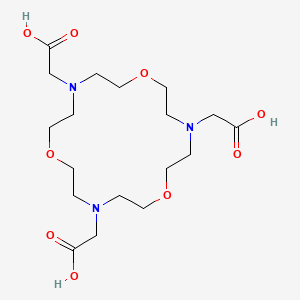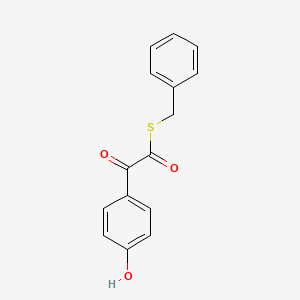![molecular formula C6H9NO B12845726 rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one CAS No. 1228748-72-8](/img/structure/B12845726.png)
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one: is a bicyclic compound that features a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often utilized as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Méthodes De Préparation
Industrial Production Methods: While specific industrial production methods for rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This might involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Comparaison Avec Des Composés Similaires
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with an additional nitrogen atom.
Uniqueness: rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one is unique due to its specific stereochemistry and the presence of a single nitrogen atom within the bicyclic structure. This imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
1228748-72-8 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
(1R,4R)-2-azabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H9NO/c8-6-2-5-1-4(6)3-7-5/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
AWMWNFQHDSRGDB-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@@H]2CC(=O)[C@H]1CN2 |
SMILES canonique |
C1C2CC(=O)C1CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
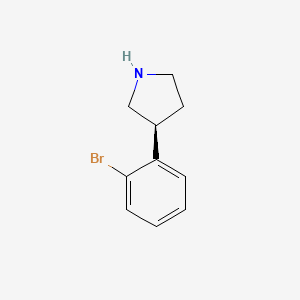
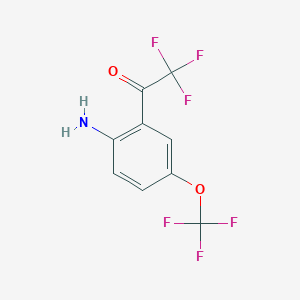

![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)

